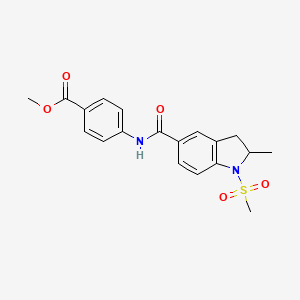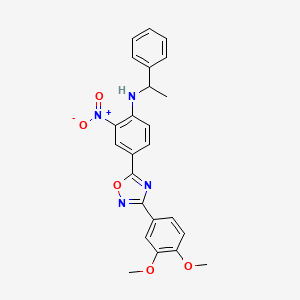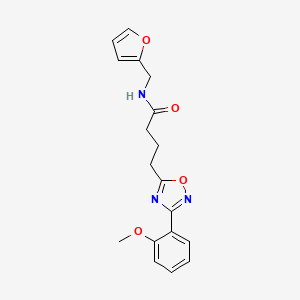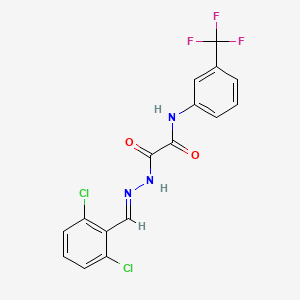
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isobutyramide, also known as Cmpd-7, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isobutyramide involves its ability to inhibit the activity of various enzymes and signaling pathways involved in inflammation and oxidative stress. It also has the ability to modulate the activity of neurotransmitters, which is beneficial in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isobutyramide has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in various experimental models. It also has the ability to enhance the activity of antioxidant enzymes and reduce the accumulation of toxic protein aggregates in neuronal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isobutyramide in lab experiments is its ability to exhibit therapeutic effects at low concentrations. Additionally, it has shown good bioavailability and pharmacokinetic properties. However, one of the limitations is the lack of extensive studies on its toxicity and long-term effects.
Direcciones Futuras
There are several future directions for the study of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isobutyramide. One of the areas of research is the development of novel drug delivery systems to improve its therapeutic efficacy. Additionally, further studies on its toxicity and long-term effects are necessary. Furthermore, the potential of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isobutyramide as a therapeutic agent in other diseases such as cancer and diabetes needs to be explored.
Conclusion
In conclusion, N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isobutyramide is a promising chemical compound that has shown potential therapeutic properties in various scientific research fields. Its ability to exhibit anti-inflammatory, antioxidant, and neuroprotective effects makes it a potential candidate for the treatment of various diseases. Further studies are necessary to fully understand its mechanism of action, toxicity, and long-term effects.
Métodos De Síntesis
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isobutyramide involves the reaction of 2-hydroxy-3-quinolinecarboxaldehyde with 2-methoxyphenyl isobutyric acid hydrazide in the presence of acetic acid and ethanol. The resulting product is purified through column chromatography and characterized through various spectroscopic techniques.
Aplicaciones Científicas De Investigación
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isobutyramide has been studied for its potential therapeutic properties in various scientific research fields. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective effects. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isobutyramide has shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-2-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-14(2)21(25)23(18-10-6-7-11-19(18)26-3)13-16-12-15-8-4-5-9-17(15)22-20(16)24/h4-12,14H,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBILJQVMMKSYKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(CC1=CC2=CC=CC=C2NC1=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4'-Isopropoxy-[1,1'-biphenyl]-2,5-dione](/img/no-structure.png)
![N-(2,4-dimethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7710190.png)